molecular formula C24H22N2O4 B11494070 methyl N-[(2-methyl-5-phenylfuran-3-yl)carbonyl]tryptophanate

methyl N-[(2-methyl-5-phenylfuran-3-yl)carbonyl]tryptophanate

Cat. No.: B11494070
M. Wt: 402.4 g/mol
InChI Key: HGURADRKLRYZBN-UHFFFAOYSA-N
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Description

METHYL 3-(1H-INDOL-3-YL)-2-[(2-METHYL-5-PHENYLFURAN-3-YL)FORMAMIDO]PROPANOATE is a complex organic compound that features both indole and furan moieties. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 3-(1H-INDOL-3-YL)-2-[(2-METHYL-5-PHENYLFURAN-3-YL)FORMAMIDO]PROPANOATE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Moiety: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone.

    Formation of the Furan Moiety: The furan ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound is cyclized.

    Coupling Reactions: The indole and furan moieties can be coupled using amide bond formation, typically employing reagents like carbodiimides (e.g., DCC) in the presence of a base.

    Esterification: The final step involves esterification to form the methyl ester group.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of the synthetic route to maximize yield and purity. This may include the use of automated synthesizers and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can occur at the carbonyl groups, using reagents such as lithium aluminum hydride.

    Substitution: Electrophilic substitution reactions are common at the indole ring, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Oxidized derivatives of the indole and furan rings.

    Reduction: Reduced forms of the carbonyl groups.

    Substitution: Halogenated or nitrated derivatives of the indole ring.

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.

    Catalysis: Potential use in catalytic processes due to the presence of multiple functional groups.

Biology

    Pharmacology: Potential use in drug discovery due to the presence of bioactive indole and furan moieties.

    Biochemistry: Studied for interactions with biological macromolecules.

Medicine

    Therapeutics: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of METHYL 3-(1H-INDOL-3-YL)-2-[(2-METHYL-5-PHENYLFURAN-3-YL)FORMAMIDO]PROPANOATE would depend on its specific biological target. Generally, compounds with indole and furan moieties can interact with enzymes, receptors, or nucleic acids, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    METHYL 3-(1H-INDOL-3-YL)-2-[(2-METHYL-5-PHENYLFURAN-3-YL)AMINO]PROPANOATE: Similar structure but with an amino group instead of a formamido group.

    METHYL 3-(1H-INDOL-3-YL)-2-[(2-METHYL-5-PHENYLFURAN-3-YL)CARBAMOYL]PROPANOATE: Similar structure but with a carbamoyl group.

Uniqueness

METHYL 3-(1H-INDOL-3-YL)-2-[(2-METHYL-5-PHENYLFURAN-3-YL)FORMAMIDO]PROPANOATE is unique due to the presence of both indole and furan moieties, which can confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C24H22N2O4

Molecular Weight

402.4 g/mol

IUPAC Name

methyl 3-(1H-indol-3-yl)-2-[(2-methyl-5-phenylfuran-3-carbonyl)amino]propanoate

InChI

InChI=1S/C24H22N2O4/c1-15-19(13-22(30-15)16-8-4-3-5-9-16)23(27)26-21(24(28)29-2)12-17-14-25-20-11-7-6-10-18(17)20/h3-11,13-14,21,25H,12H2,1-2H3,(H,26,27)

InChI Key

HGURADRKLRYZBN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(O1)C2=CC=CC=C2)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)OC

Origin of Product

United States

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